(S)-1-(2,4,6-Triisopropylphenyl)ethanol
Overview
Description
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a useful research compound. Its molecular formula is C17H28O and its molecular weight is 248.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Drug Intermediates : This compound can be used for the synthesis of drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
Stability and Reactivity : It is noted for its unusual stability and reactivity in scientific research (Wada et al., 1997).
Asymmetric Organotin Clusters : The reaction between certain compounds in ethanol leads to the formation of highly asymmetric pentameric organotin clusters (Murugavel & Shanmugan, 2008).
Bioprocess Development : A bioprocess was developed for the asymmetric reduction of a specific acetophenone to achieve excellent enantioselectivity and high yield (Chen, Xia, Liu, & Wang, 2019).
Effects on Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of neuronal membranes, which could explain some of its general anesthetic actions (Bae et al., 2005).
Biocatalyst in Asthma Relief : An isolate of Alternaria alternata serves as an effective biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in a medication for relieving asthma symptoms (Kurbanoğlu et al., 2009).
Solubility Enhancement : The presence of ethanol enhances the aqueous solubility of certain compounds in water/alcohol mixtures, which is significant for environmental applications (Li & Andren, 1994).
Environmental Pollution Resolution : The kinetics and mechanism of oxidation of a lignin model compound by chlorine dioxide can potentially help resolve environmental pollution problems in pulp bleaching (Nie et al., 2014).
Oxidizing Agent for Alcohols : It can be used as an oxidizing agent that converts alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).
Ethanol Adducts in Crystallography : The ethanol adduct of certain compounds crystallizes in specific space groups, with a distorted coordination geometry, contributing to crystallography (Ng, Wei, Das, & Mak, 1989).
Mechanism of Action
The mechanism of action of “(S)-1-(2,4,6-Triisopropylphenyl)ethanol” is not specified in the search results. As a chiral auxiliary, it likely interacts with other reactants to control the stereochemical outcome of reactions .
The compound’s molecular formula is C17H28O , and its molecular weight is 248.40 g/mol .
Safety and Hazards
The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .
Properties
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447339 | |
Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-88-7 | |
Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?
A1: this compound is characterized by the following:
Q2: Why is this compound considered a versatile chiral auxiliary?
A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:
Q3: How can the optical purity of this compound be assessed?
A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.
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